Nicotinaldehyde oxime

Descripción general

Descripción

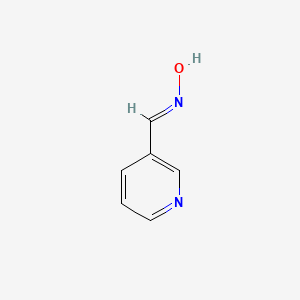

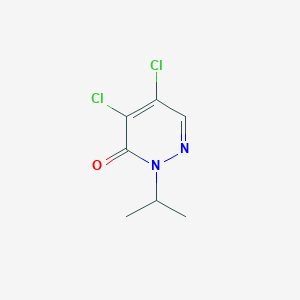

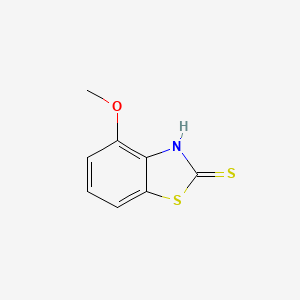

Nicotinaldehyde oxime is a chemical compound with the molecular formula C6H6N2O . It is also known by other names such as 3-Pyridinealdoxime and 3-Pyridinecarboxaldehyde .

Synthesis Analysis

Oximes, including Nicotinaldehyde oxime, are frequently synthesized via a condensation reaction between a carbonyl and a hydroxylamine . More complex oximes can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .Molecular Structure Analysis

The molecular weight of Nicotinaldehyde oxime is 122.12 g/mol . The InChIKey of the compound is YBKOPFQCLSPTPV-VMPITWQZSA-N . The compound has unique characteristics imparted by their nucleophilic nitrogen and oxygen, and their ambiphilic carbon .Chemical Reactions Analysis

Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .Physical And Chemical Properties Analysis

Oximes have advantages over imines in terms of stability, such as a greater resistance to hydrolysis . Oxime stereoisomers have important pharmacological properties and studies revealed that Z-isomers are more stable and predominant than E-isomers .Aplicaciones Científicas De Investigación

Chemical Synthesis

3-Pyridinealdoxime is used in the synthesis of various chemical compounds . It is a key ingredient in the production of several derivatives, which are used in different chemical reactions.

Medical Science

The oxime functional group, which is present in 3-Pyridinealdoxime, finds extensive applications in medical science . It is used in the development of various drugs and pharmaceutical compounds .

Catalysis

Oximes, including 3-Pyridinealdoxime, are known for their role in catalysis . They are used in various organic functional group transformations, enhancing the efficiency of these chemical reactions.

Analyte Recognition

3-Pyridinealdoxime is used in the recognition of essential and toxic analytes . It plays a crucial role in the detection and measurement of these substances in various scientific and industrial processes.

Coordination Chemistry

The coordination chemistry of oxime derivatives, including 3-Pyridinealdoxime, has been thoroughly explored . These compounds are used in the study and application of coordination compounds, which are important in many chemical and biological processes.

Antidotes for Organophosphate Poisoning

Oximes, such as 3-Pyridinealdoxime, are renowned for their widespread applications as antidotes for organophosphate (OP) poisoning . They have the ability to reactivate the enzyme acetylcholinesterase (AChE), which is inhibited by OPs .

Antibiotics

Oxime-based cephalosporins, which can be derived from 3-Pyridinealdoxime, have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .

Polymer Science

Oxime chemistry, including the use of 3-Pyridinealdoxime, is utilized in polymer science . It is used for step-growth polymer synthesis, polymer post-functionalisation, hydrogel synthesis, surface patterning, and for the development of dynamic materials .

Mecanismo De Acción

Target of Action

3-Pyridinealdoxime, also known as Nicotinaldehyde oxime, is a specific inhibitor of the uptake of both nicotinic acid (NA) and nicotinamide (ND) by Bordetella pertussis .

Biochemical Pathways

It is known that aldoxime-nitrile pathway is one of the important routes of carbon and nitrogen metabolism in many life forms and a key interface for plant-microbe interactions .

Pharmacokinetics

Oximes lacking cationic charges or presenting a tertiary amine have been considered as alternatives .

Result of Action

It is known that similar compounds like pralidoxime can reactivate cholinesterase (mainly outside of the central nervous system) which has been inactivated by phosphorylation due to an organophosphate pesticide or related compound .

Action Environment

It is known that similar compounds like pralidoxime can be used in combination with other drugs like atropine to help reduce the parasympathetic effects of organophosphate poisoning .

Safety and Hazards

Direcciones Futuras

Oximes are valuable, versatile scaffolds of interest in medicinal and materials chemistry, as well as for synthetic use . Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials .

Propiedades

IUPAC Name |

(NE)-N-(pyridin-3-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-2-1-3-7-4-6/h1-5,9H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKOPFQCLSPTPV-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nicotinaldehyde oxime | |

CAS RN |

1193-92-6, 51892-16-1 | |

| Record name | 3-Pyridine-aldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxaldehyde oxime (E) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051892161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinealdoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[(pyridin-3-yl)methylidene]hydroxylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N53V9GSS65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 3-Pyridinealdoxime influence its anticholinergic activity?

A: Research indicates that incorporating 3-Pyridinealdoxime into oxime esters and ethers can yield compounds with anticholinergic properties. Interestingly, studies suggest that when a bulkier xanthene moiety is present alongside 3-Pyridinealdoxime, the resulting compound tends to exhibit greater anticholinergic activity compared to those derived solely from 3-Pyridinealdoxime. []

Q2: What is the role of 3-Pyridinealdoxime in supramolecular synthesis?

A: 3-Pyridinealdoxime, along with other pyridine-based oximes, has been investigated for its ability to direct the assembly of metal-organic complexes. The oxime functionality in these molecules tends to form predictable hydrogen bonds, leading to specific supramolecular arrangements. For instance, researchers have successfully used 3-Pyridinealdoxime to synthesize one-dimensional chains of octahedral metal complexes linked by oxime···oxime hydrogen bonds. [, ]

Q3: How can computational chemistry contribute to understanding the behavior of 3-Pyridinealdoxime in complex systems?

A: Computational methods, particularly molecular electrostatic potential (MEP) calculations, have proven valuable in predicting the supramolecular binding preferences of 3-Pyridinealdoxime in the presence of metal ions like Cu(II) and anions like hexafluoracetylacetonate. By analyzing the MEP values at potential hydrogen-bond acceptor sites, researchers can anticipate the most likely supramolecular interactions and potentially design systems with desired properties. []

Q4: Are there spectroscopic techniques that can provide insights into the hydrogen bonding behavior of 3-Pyridinealdoxime?

A: Yes, polarized infrared (IR) spectroscopy, particularly when combined with isotopic substitution (H/D), has been employed to study the hydrogen bonding patterns in 3-Pyridinealdoxime crystals. This technique helps researchers understand the strong coupling effects and self-organization phenomena associated with the chain hydrogen bond systems formed by 3-Pyridinealdoxime molecules. []

Q5: Has 3-Pyridinealdoxime been explored in the context of metal complexation?

A: Indeed, 3-Pyridinealdoxime readily forms complexes with various transition metals. Researchers have investigated the thermal, spectral, and magnetic properties of chloro complexes of manganese, cobalt, nickel, and copper with 3-Pyridinealdoxime as ligands. []

Q6: Can Electron Paramagnetic Resonance (EPR) spectroscopy be used to analyze 3-Pyridinealdoxime derivatives?

A: Absolutely. EPR, coupled with Density Functional Theory (DFT) calculations, has been successfully employed to study the 3-pyridylmethaniminoxy radical, a derivative of 3-Pyridinealdoxime. This approach provides valuable information about hyperfine couplings, offering structural insights relevant to iminoxyls derived from pyridinealdoximes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(11-Hydroxy-3-oxo-3H-dibenzo[C,H]xanthen-7-YL)benzoic acid](/img/structure/B3426254.png)

![3-[3-(4-Chloro-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid](/img/structure/B3426331.png)

![5-[3-(morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3426334.png)